molecular formula C17H18BrClN4O2 B2371818 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 477860-49-4

4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B2371818
CAS No.: 477860-49-4
M. Wt: 425.71
InChI Key: WUATWPBVELCKLK-KGENOOAVSA-N
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Description

4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18BrClN4O2 and its molecular weight is 425.71. The purity is usually 95%.
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Biological Activity

The compound 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone (CAS No. 477860-49-4) is a member of the pyridazinone family, characterized by a complex structure featuring multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrClN4O2C_{19}H_{22}BrClN_{4}O_{2} with a molecular weight of approximately 425.71 g/mol. The structure includes:

  • A bromo group at position 4
  • A chlorophenyl moiety
  • A methoxyimino group
  • A pyrrolidinyl substitution

These structural features are pivotal in determining the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown that related pyridazinones can effectively inhibit the growth of various phytopathogenic microorganisms, suggesting that this compound may also possess similar fungicidal and antibacterial activities.

Anti-inflammatory Activity

Pyridazinones are noted for their anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives can significantly inhibit carrageenan-induced edema in rat models, showing comparable efficacy to established anti-inflammatory drugs like diclofenac . The presence of halogen substituents, such as bromine at position 2, has been associated with enhanced anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications to the core structure can lead to variations in pharmacological properties. For example, the introduction of different substituents can enhance binding affinity to specific biological targets, thereby improving efficacy against diseases.

Synthesis and Evaluation

A study focused on synthesizing various pyridazinone derivatives, including our compound of interest, evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that specific modifications could yield compounds with potent antitubercular activity, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 5 µg/mL .

Comparative Analysis

The following table summarizes key findings from various studies regarding related compounds:

Compound NameKey FeaturesBiological Activity
This compoundHalogenated pyridazinone with methoxyiminoPotential fungicidal and antimicrobial
5-morpholino-3(2H)-pyridazinoneMorpholino substitutionAntifungal properties
4-chloro-3(2H)-pyridazinoneChlorinated variantSimilar enzyme inhibition
N-pyrrolidinyl derivativesVariations on nitrogen substituentsVarying pharmacological effects

This comparative analysis highlights the unique features of this compound while underscoring its potential advantages over related compounds in specific applications.

Properties

IUPAC Name

4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4O2/c1-25-21-14(12-4-6-13(19)7-5-12)11-23-17(24)16(18)15(10-20-23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUATWPBVELCKLK-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)N2CCCC2)Br)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCCC2)Br)/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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